molecular formula C7H6O3 B12057031 2-Hydroxybenzoic-carboxy-13C acid

2-Hydroxybenzoic-carboxy-13C acid

Cat. No.: B12057031
M. Wt: 139.11 g/mol
InChI Key: YGSDEFSMJLZEOE-CDYZYAPPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzoic-carboxy-13C acid typically involves the incorporation of the carbon-13 isotope into the salicylic acid molecule. The reaction conditions often involve high temperatures and pressures to facilitate the incorporation of the isotope .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and pressures required for the reaction. The final product is purified through crystallization or other separation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzoic-carboxy-13C acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted hydroxybenzoic acids and their derivatives, which have applications in different chemical and pharmaceutical processes .

Properties

Molecular Formula

C7H6O3

Molecular Weight

139.11 g/mol

IUPAC Name

2-hydroxybenzoic acid

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+1

InChI Key

YGSDEFSMJLZEOE-CDYZYAPPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[13C](=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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